molecular formula C8H7ClF2O3S B1427666 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride CAS No. 954369-07-4

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride

Cat. No.: B1427666
CAS No.: 954369-07-4
M. Wt: 256.65 g/mol
InChI Key: OTPFSWUWXDFRML-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O3S. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2,2-difluoroethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like methylene chloride at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Difluoroethoxy)benzene-1-sulfonyl chloride is unique due to its specific reactivity profile, which allows for selective modifications in organic synthesis. Its difluoroethoxy group provides distinct electronic properties that can influence the reactivity and stability of the resulting compounds .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPFSWUWXDFRML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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